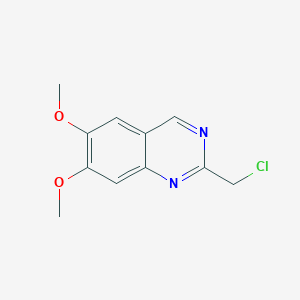

2-(Chloromethyl)-6,7-dimethoxyquinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Chloromethyl)-6,7-dimethoxyquinazoline is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of a chloromethyl group at the 2-position and methoxy groups at the 6 and 7 positions of the quinazoline ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6,7-dimethoxyquinazoline typically involves the chloromethylation of 6,7-dimethoxyquinazoline. One common method includes the reaction of 6,7-dimethoxyquinazoline with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group at the 2-position of the quinazoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

化学反応の分析

Types of Reactions

2-(Chloromethyl)-6,7-dimethoxyquinazoline can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

Hydrolysis: The chloromethyl group can be hydrolyzed to form hydroxymethyl derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or primary amines can be used under mild conditions to replace the chloromethyl group.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

Substitution: Formation of azido or amino derivatives.

Oxidation: Formation of quinazoline N-oxides.

Reduction: Formation of dihydroquinazolines.

科学的研究の応用

2-(クロロメチル)-6,7-ジメトキシキナゾリンは、科学研究においてさまざまな応用があります。

医薬品化学: これは、抗がん剤や抗炎症剤を含むさまざまな薬理活性化合物の合成の前駆体として役立ちます.

生物学的研究: この化合物は、キナゾリン誘導体の生物学的活性とその生物学的標的との相互作用を理解するための研究に使用されています.

ケミカルバイオロジー: これは、細胞プロセスや分子経路を研究するための化学プローブの開発に使用されます。

作用機序

2-(クロロメチル)-6,7-ジメトキシキナゾリンの作用機序は、主に特定の分子標的に対する相互作用能力に関連しています。この化合物は、酵素や受容体に結合し、その活性を調節することができます。 例えば、キナゾリン誘導体は、チロシンキナーゼを阻害することが知られており、チロシンキナーゼは、がんの進行に関与する細胞シグナル伝達経路において重要な役割を果たします . クロロメチル基は、標的タンパク質との共有結合を促進することもでき、化合物の効力と選択性を高めます。

類似化合物との比較

生物活性

2-(Chloromethyl)-6,7-dimethoxyquinazoline is a synthetic compound belonging to the quinazoline family, characterized by its unique structural features, including a chloromethyl group at the second position and methoxy groups at the sixth and seventh positions. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : C₁₀H₁₁ClN₂O₂

- Molecular Weight : 239.66 g/mol

- Appearance : White to almost white crystalline solid

- Melting Point : Approximately 302 °C (decomposing)

Antihyperlipidemic Effects

Research indicates that this compound exhibits significant antihyperlipidemic activity. Studies have shown its effectiveness in lowering lipid levels in experimental models, suggesting potential therapeutic applications in managing hyperlipidemia. The compound interacts with various biological targets, particularly those involved in lipid metabolism.

Adrenergic Receptor Modulation

The compound has been identified as an antagonist at the alpha-1 adrenergic receptor. This interaction is crucial for modulating vascular tone and blood pressure regulation. The binding affinity of this compound to this receptor has been linked to a cascade of biochemical events that influence smooth muscle contraction through phospholipase C activation, leading to increased intracellular calcium levels.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound possess antimicrobial properties. These derivatives have been evaluated for their effectiveness against various bacterial strains, indicating potential applications in treating infections .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other quinazoline derivatives:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 0.99 | Contains an amino group instead of chloromethyl |

| 4-Chloro-6,7-dimethoxyquinazoline | 0.94 | Lacks chloromethyl but has chlorine substitution |

| 6-Bromo-4-hydroxyquinazoline | 0.91 | Contains bromine and hydroxy groups |

| 7-Chloro-6-nitro-4-hydroxyquinazoline | 0.90 | Nitro substitution at position seven |

This table illustrates how variations in substituents can influence the biological activity of quinazoline derivatives.

Case Studies

- Antihypertensive Activity : In a study involving renal hypertensive dogs, compounds similar to this compound were administered orally. The results demonstrated a significant reduction in blood pressure, showcasing its potential as an antihypertensive agent .

- Antibacterial Evaluation : A series of quinazoline derivatives were tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound DK-2 showed more potent antibacterial activity than the standard drug ampicillin, indicating that modifications to the quinazoline structure can enhance biological efficacy .

特性

分子式 |

C11H11ClN2O2 |

|---|---|

分子量 |

238.67 g/mol |

IUPAC名 |

2-(chloromethyl)-6,7-dimethoxyquinazoline |

InChI |

InChI=1S/C11H11ClN2O2/c1-15-9-3-7-6-13-11(5-12)14-8(7)4-10(9)16-2/h3-4,6H,5H2,1-2H3 |

InChIキー |

BGMOOJPGCDMPED-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C2C(=C1)C=NC(=N2)CCl)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。